molecular formula C7H18N2 B085936 (2-Aminopropyl)diethylamine CAS No. 14642-66-1

(2-Aminopropyl)diethylamine

Cat. No.: B085936
CAS No.: 14642-66-1
M. Wt: 130.23 g/mol
InChI Key: ZGZHNQPTNCGKHS-UHFFFAOYSA-N
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Description

(2-Aminopropyl)diethylamine is an organic compound with the molecular formula C7H18N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a propane backbone

Mechanism of Action

Target of Action

N1,N1-Diethylpropane-1,2-diamine, also known as NETS, is a low-molecular-weight clay-swelling inhibitor . Its primary target is the clay mineral montmorillonite . Montmorillonite is a type of clay that can cause wellbore instability and reservoir damage when it swells. NETS is used to prevent this swelling and the associated risks .

Mode of Action

The compound interacts with montmorillonite at the molecular level. The adsorption ability of NETS on the montmorillonite surface is significantly affected by the molecular conformation . Specifically, the dihedral angle of NETS adsorbed on the surface of montmorillonite decreases by approximately 20°, and it tends to adsorb on the surface of montmorillonite in a plane state .

Biochemical Pathways

It is known that the compound acts as an inhibitor, preventing the hydration of clay minerals . This action reduces the risk of wellbore instability and reservoir damage, which are common problems in the extraction of shale oil resources .

Result of Action

The result of the action of N1,N1-Diethylpropane-1,2-diamine is the prevention of clay swelling. This leads to a reduction in wellbore instability and reservoir damage, making it easier and safer to extract shale oil resources .

Action Environment

The action of N1,N1-Diethylpropane-1,2-diamine is influenced by environmental factors. For example, the adsorption stability of NETS on the montmorillonite surface decreases with increasing temperature . This is because increasing temperature can lead to more frequent conformational changes, which weaken the interaction between NETS and montmorillonite, thus reducing adsorption stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)diethylamine typically involves the reaction of diethylamine with 1,2-dibromopropane. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the substitution of bromine atoms with amino groups. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The raw materials, diethylamine and 1,2-dibromopropane, are fed into the reactor, and the product is continuously extracted and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopropyl)diethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve halides or sulfonates as leaving groups, with the reactions carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted diamines depending on the nature of the nucleophile.

Scientific Research Applications

(2-Aminopropyl)diethylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropane-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diethylpropane-1,3-diamine: Similar structure but with the amino groups positioned differently on the propane backbone.

    N,N-dimethyl-1,3-propanediamine: Another diamine with different substituents and positioning.

Uniqueness

(2-Aminopropyl)diethylamine is unique due to its specific arrangement of ethyl groups and amino groups on the propane backbone

Properties

IUPAC Name

1-N,1-N-diethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)6-7(3)8/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZHNQPTNCGKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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